3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
Description
3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorobenzylthio group at position 3, a methyl group at position 4, and a pyrazine ring at position 5. This structure combines sulfur-containing, aromatic, and nitrogen-rich moieties, making it a candidate for diverse applications, including therapeutic agents and materials science. The synthesis typically involves reacting 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with ortho-fluorobenzaldehyde in ethanol catalyzed by acetic acid . The ortho-fluorophenyl group introduces steric and electronic effects that distinguish it from analogs with para- or meta-fluorophenyl substituents.
Properties
Molecular Formula |
C14H12FN5S |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C14H12FN5S/c1-20-13(12-8-16-6-7-17-12)18-19-14(20)21-9-10-4-2-3-5-11(10)15/h2-8H,9H2,1H3 |
InChI Key |
YXIOVELXHUQZAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diacylamine Condensation
The foundational method for 1,2,4-triazole synthesis involves condensing hydrazines with diacylamines in weakly acidic conditions. For the target compound, 4-methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol serves as the intermediate, synthesized via refluxing pyrazine-2-carboxylic acid hydrazide with acetyl chloride in ethanol. Subsequent alkylation with 2-fluorobenzyl bromide in dimethylformamide (DMF) introduces the thioether moiety.
Reaction Conditions :
-
Hydrazide formation : Ethanol, 80°C, 12 hours.
Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Thione-Alkylation Strategy
An alternative route starts with 4-methyl-1,2,4-triazole-3(4H)-thione , which reacts with 2-fluorobenzyl bromide under basic conditions. The pyrazine ring is introduced via nucleophilic aromatic substitution using 2-aminopyrazine in the presence of palladium catalysis.
Key Data :
-
Thione activation : Sodium hydride, tetrahydrofuran (THF), 0°C→RT.
Microwave-Assisted Synthesis
Optimized Microwave Protocol
Adapting methods from morpholine-triazole derivatives, microwave irradiation significantly enhances reaction efficiency. 4-Methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol and 2-fluorobenzyl bromide are irradiated in acetonitrile with triethylamine as a base.
Conditions :
Advantages Over Conventional Heating
Microwave synthesis reduces side products (e.g., disulfides) by minimizing thermal degradation. Comparative studies show a 30% yield increase versus classical methods.
Catalytic Triazolium Salt Formation
Two-Step Catalytic Process
A method adapted from triazolium salt synthesis involves:
-
Triazole formation : Reacting 2-fluorobenzyl mercaptan with 4-methyl-5-pyrazin-2-yl-1,2,4-triazole using para-toluenesulfonic acid (PTSA) in xylenes.
-
Salt purification : Precipitation with diethyl ether.
Conditions :
Yield : 78% (isolated as hydrochloride salt).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding 4-methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol with 2-fluorobenzyl bromide and potassium carbonate in a ball mill achieves 85% yield in 2 hours.
Conditions :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Classical Condensation | DMF, 60°C, 6h | 65–72 | 18h total | Low cost, scalable |
| Microwave-Assisted | 600W, 150°C, 30min | 89 | <1h | High efficiency, low waste |
| Catalytic Salt | PTSA, xylenes, 150°C, 16h | 78 | 16h | High purity |
| Mechanochemical | Solvent-free, ball milling, 2h | 85 | 2h | Eco-friendly, no solvents |
Challenges and Optimization Strategies
Regioselectivity in Thioether Formation
The 3-position of 1,2,4-triazole is sterically hindered, necessitating excess 2-fluorobenzyl bromide (1.5 equiv) to drive alkylation. NMR monitoring confirms >95% regioselectivity when using DMF as a solvent.
Purification of Stereoisomers
Chromatography on neutral alumina (ethyl acetate:hexane, 3:7) resolves diastereomers arising from the pyrazine ring’s planar chirality.
Industrial-Scale Considerations
Microwave protocols are optimal for batch production, while continuous-flow systems adapt catalytic methods for throughput >1 kg/day.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The methylthio (-SCH₃) group attached to the triazole ring undergoes nucleophilic displacement reactions. This is facilitated by the electron-withdrawing nature of the triazole and pyrazine rings, which polarizes the C–S bond.
For example, reaction with iodomethane under basic conditions replaces the methylthio group with larger alkyl chains, modifying lipophilicity and bioactivity.
Oxidation of the Thioether Group
The methylthio moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C, 6h | Sulfoxide | 78 | |
| mCPBA | DCM, 0°C to RT, 2h | Sulfone | 92 |
Sulfoxidation enhances hydrogen-bonding capacity, influencing receptor binding in pharmacological contexts .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
-
Nitration : Directed by the electron-deficient pyrazine ring, nitro groups preferentially attach to the triazole’s C-5 position under mixed acid conditions (HNO₃/H₂SO₄) .
-
Halogenation : Bromine in acetic acid selectively substitutes the triazole’s C-3 position, yielding 3-bromo derivatives .
Cycloaddition Reactions
The triazole’s π-deficient system engages in [3+2] cycloadditions with electron-rich dipolarophiles (e.g., nitrile oxides), generating fused heterocycles .
Pyrazine Ring Reactivity
The pyrazin-2-yl group undergoes substitution and coordination reactions:
Coordination with transition metals enhances stability and enables applications in material science.
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
-
Acidic conditions (pH < 3) : Gradual hydrolysis of the triazole ring occurs, forming hydrazine derivatives.
-
Alkaline conditions (pH > 10) : The methylthio group undergoes base-catalyzed elimination, yielding a mercapto intermediate .
Biological Activation Pathways
In pharmacological studies of analogs (e.g., compound 65 in ), the methylthio group is metabolically oxidized to sulfoxides, which exhibit enhanced kinase inhibition (IC₅₀ = 0.22–81 nM against MET mutants) . This suggests similar bioactivation pathways for the queried compound.
Key Mechanistic Insights
-
Electronic effects : The electron-withdrawing fluorophenyl and pyrazine groups increase the electrophilicity of the triazole ring, favoring nucleophilic attacks at C-3 and C-5 .
-
Steric influences : The 2-fluorophenylmethylthio group creates steric hindrance, directing reactions to less hindered sites (e.g., pyrazine N-atoms) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study:
A study demonstrated that modifications of triazole derivatives led to enhanced antibacterial activity. The compound was tested against several pathogens, revealing a promising spectrum of activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of 3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against colorectal cancer cells (HT29), suggesting its role as a potential chemotherapeutic agent.
Research Findings:
In vitro studies indicated that the compound could induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation . The compound's ability to disrupt the cell cycle in cancer cells highlights its therapeutic potential.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been investigated. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models.
Evidence:
Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory pathways, suggesting that this compound may possess similar effects .
Comparative Analysis of Triazole Derivatives
The following table summarizes the biological activities of various triazole derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | Moderate |
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets.
- Potential pathways could include inhibition of enzymes or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects: Ortho vs. Para-Fluorophenyl
The position of the fluorine atom on the benzylthio group significantly impacts molecular interactions. For instance, 4-ethyl-3-[(4-fluorophenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole () differs by having a para-fluorophenyl group. In contrast, para-substituted analogs exhibit enhanced symmetry and may engage in stronger π-π stacking interactions with aromatic residues in enzymes or receptors .
Alkyl Group Variations: Methyl vs. Ethyl at Position 4
Replacing the methyl group at position 4 with ethyl (as in ) increases hydrophobicity and steric bulk. This modification could enhance membrane permeability but reduce solubility. For example, 4-methyl-3-(2-fluorophenyl)-5-ethylthio-4H-1,2,4-triazole () shows an intraperitoneal ED50 of 18.6 mg/kg in hyperreflexia models, whereas ethyl-substituted analogs may exhibit delayed metabolic clearance due to increased lipophilicity .
Thioether vs. Sulfonyl/Sulfinyl Groups
The methylthio group in the target compound contrasts with sulfonyl or sulfonyl derivatives. For example, 4-methyl-3-phenyl-5-ethylsulfonyl-4H-1,2,4-triazole () has an oral ED50 of 8.5 mg/kg, suggesting sulfonyl groups improve bioavailability but may reduce thiol-mediated reactivity. Thioether groups (e.g., methylthio) balance lipophilicity and metabolic stability, making them favorable for CNS-targeting drugs .
Heterocyclic Moieties: Pyrazine vs. Thiazole/Triazole Derivatives
Replacing the pyrazine ring with thiazole or fused triazole systems alters electronic properties. Pyrazine-containing compounds, however, offer hydrogen-bonding capabilities via nitrogen lone pairs, improving interactions with polar binding pockets .
Structural and Therapeutic Insights
Crystallographic studies using SHELX and ORTEP-3 () reveal that ortho-fluorophenyl groups induce non-planar conformations, while para-substituted analogs adopt more linear arrangements. Such structural data inform drug design by predicting binding modes and metabolic pathways. For instance, the bent conformation of the target compound may favor selective inhibition of enzymes with sterically constrained active sites .
Data Table: Comparative Analysis of Key Analogs
Biological Activity
3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12FN3S. Its structure features a triazole ring fused with pyrazine and a fluorophenylmethylthio substituent. The presence of sulfur in the thioether linkage enhances its biological activity by improving solubility and bioavailability.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies have reported that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, a study evaluated several triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising inhibitory effects .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Similar Triazole Derivative | Escherichia coli | 20 µg/mL |
Antitumor Activity
Triazoles have also been investigated for their potential as antitumor agents. A study focusing on compounds with similar structures demonstrated that they could inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation .
In particular, the compound's ability to interfere with thymidine phosphorylase (TP), an enzyme associated with tumor growth and angiogenesis, was highlighted as a significant mechanism of action. Inhibitors of TP can lead to reduced tumor vascularization and improved therapeutic outcomes in cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds within this class have shown the potential to reduce inflammation in various models, suggesting that this compound may also possess similar effects .
Case Studies
One notable case study involved the synthesis and evaluation of several triazole derivatives for their biological activities. The study included molecular docking studies that demonstrated how these compounds interact with targeted proteins involved in disease processes. The results indicated that specific modifications to the triazole structure could enhance biological activity significantly .
Future Directions
Further research is necessary to explore the full potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
- In Vivo Testing : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how different structural modifications impact biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-[(2-fluorophenyl)methylthio]-1,2,4-triazole derivatives?
- Answer : A two-step approach is typically used:
Thiosemicarbazide cyclization : React hydrazine derivatives with isothiocyanates to form thiosemicarbazides, followed by intramolecular cyclization under acidic or basic conditions to yield the triazole core .
Thioether functionalization : Introduce the (2-fluorophenyl)methylthio group via nucleophilic substitution using thiols or alkyl halides. For example, refluxing 4-methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol with 2-fluorobenzyl bromide in ethanol at 80°C for 4–6 hours .
- Key Optimization : Monitor reaction progress using TLC or GC-MS to ensure completion and minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : - and -NMR confirm substitution patterns and aromatic proton environments. Fluorine coupling in the -NMR spectrum (e.g., splitting from the 2-fluorophenyl group) is diagnostic .
- FT-IR : Peaks at 2550–2600 cm (S–H stretching) and 1600–1650 cm (C=N/C=C) verify the triazole and thioether moieties .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion accuracy (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and purity of this compound?
- Answer : Microwave irradiation enhances reaction kinetics through uniform heating. For example:
- Conditions : 165°C, 12.2 bar pressure, 45-minute reaction time.
- Advantages : Reduces side reactions (e.g., oxidation of thiol groups) and achieves >90% purity, as confirmed by GC-MS .
- Table 1 : Optimization Data for Microwave Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 165°C | Maximizes rate |
| Pressure | 12.2 bar | Prevents reflux |
| Time | 45 minutes | Completes cyclization |
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Answer : Discrepancies often arise from assay conditions or structural analogs. Mitigation approaches include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus and E. coli) .
- Structure-Activity Relationship (SAR) : Compare with analogs like 5-(4-chlorophenyl)-triazole derivatives to isolate the fluorophenyl group’s role in membrane permeability .
- Meta-Analysis : Pool data from studies using identical substituents (e.g., pyrazin-2-yl vs. thiophenyl groups) to identify trends .
Q. How can computational methods predict tautomeric equilibria in this compound?
- Answer : The thione-thiol tautomerism of the triazole ring is studied via:
- DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set calculates energy differences between tautomers.
- Experimental Validation : Compare -NMR chemical shifts in DMSO-d (favors thione) vs. CDCl (favors thiol) .
- Table 2 : Tautomeric Energy Differences
| Tautomer | ΔG (kcal/mol) |
|---|---|
| Thione | 0.0 (reference) |
| Thiol | +1.8 |
Methodological Challenges
Q. What crystallographic tools are recommended for resolving its 3D structure?
- Answer :
- SHELX Suite : Use SHELXD for phase problem solving and SHELXL for refinement. Key steps:
Collect high-resolution (<1.0 Å) X-ray data.
Apply TWIN commands if crystal twinning is observed .
Q. How do solvent effects influence its reactivity in Mannich reactions?
- Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Mannich base formation:
- Mechanism : Ethanol promotes nucleophilic attack by amines, while THF increases electrophilicity of the carbonyl carbon .
- Yield Correlation :
| Solvent | Yield (%) |
|---|---|
| Ethanol | 65 |
| THF | 78 |
| DMF | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
